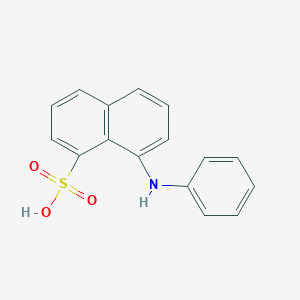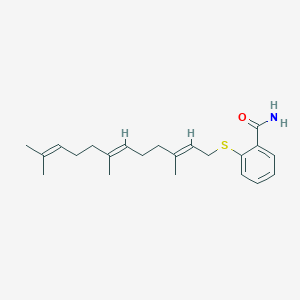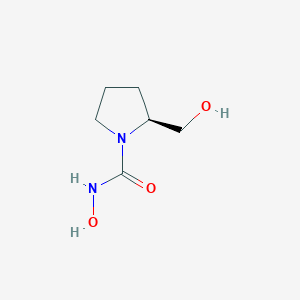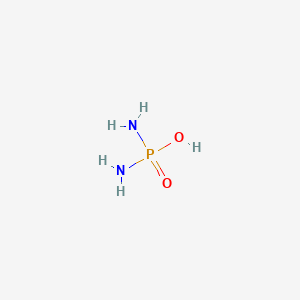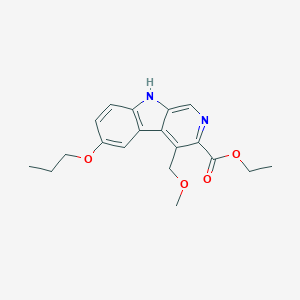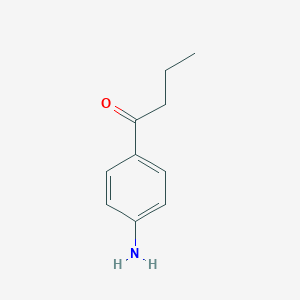
cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol: is an organic compound that belongs to the class of fluorinated catechols. Catechols are a type of dihydroxybenzene, and the fluorination at the 3-position adds unique chemical properties to this compound. The stereochemistry of the compound, indicated by the cis-(1S,2S) configuration, plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol typically involves the fluorination of catechol derivatives. One common method is the electrophilic fluorination of catechol using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form fluorinated cyclohexanediols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Fluorinated quinones.
Reduction: Fluorinated cyclohexanediols.
Substitution: Fluorinated derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a fluorinated probe. Fluorinated compounds are often used in imaging studies due to their ability to enhance contrast in techniques like MRI.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development. Fluorination can improve the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties can enhance the performance of materials in various applications.
Mecanismo De Acción
The mechanism of action of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
cis-1,2-Dihydroxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
trans-(1S,2S)-1,2-Dihydro-3-fluorocatechol: Different stereochemistry, leading to variations in chemical behavior.
1,2-Difluorobenzene: Contains two fluorine atoms, altering its electronic and steric properties.
Uniqueness: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is unique due to its specific stereochemistry and single fluorine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
(1S,2S)-3-fluorocyclohexa-3,5-diene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDWTRUIYAHIC-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927077 |
Source


|
| Record name | 3-Fluorocyclohexa-3,5-diene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131101-27-4 |
Source


|
| Record name | 3-Fluorocyclohexa-3,5-diene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


